(3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a thiazolidine ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety and the bromine atom. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the formation of the imino group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-chloro-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- (3Z)-5-fluoro-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the bromine atom in (3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one distinguishes it from its chloro and fluoro analogs. This substitution can significantly affect the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C14H7BrN4O2S2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
5-bromo-3-[4-hydroxy-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C14H7BrN4O2S2/c15-6-1-2-8-7(5-6)9(11(20)18-8)10-12(21)19(13(16)23-10)14-17-3-4-22-14/h1-5,16,21H |
InChI Key |
PZRZOWNLVILBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=N)S3)C4=NC=CS4)O |
Origin of Product |
United States |
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